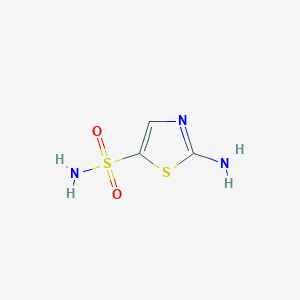

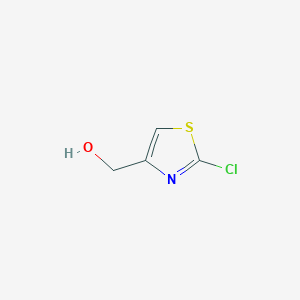

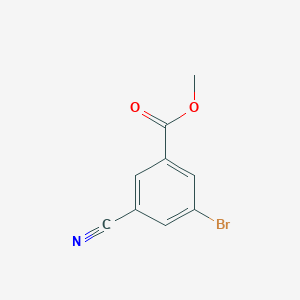

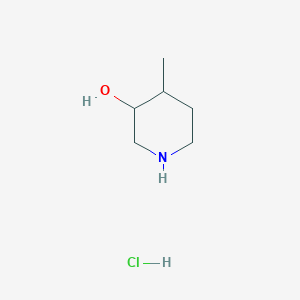

![molecular formula C11H12N2O2 B1358228 ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1048913-05-8](/img/structure/B1358228.png)

ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .

Mode of Action

This compound: interacts with FGFRs, inhibiting their activity . This inhibition occurs as the compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor .

Biochemical Pathways

The inhibition of FGFRs by This compound affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound’s molecular weight of 20423 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of FGFRs by This compound results in the suppression of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . This compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of these cells . The compound also influences cell signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting the phosphorylation of AKT and S6 proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to FGFRs, the compound inhibits their autophosphorylation, preventing the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis . Additionally, this compound may also interact with other biomolecules, such as enzymes and proteins, to exert its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in in vitro and in vivo experiments . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and migration, as well as increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In intravenous dosing, the compound showed high total clearance, comparable to hepatic blood flow in rats . In oral dosing, this compound resulted in low exposure and low oral bioavailability . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those regulated by FGFRs. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . By inhibiting FGFR signaling, this compound affects the regulation of cellular metabolism, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound is crucial for its efficacy in targeting specific cellular processes and pathways .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and mitochondria . This subcellular localization is essential for the compound’s ability to modulate cellular processes and signaling pathways effectively .

Métodos De Preparación

The synthesis of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Aplicaciones Científicas De Investigación

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparación Con Compuestos Similares

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can be compared to other pyrrolopyridine derivatives, such as:

1H-pyrrolo[2,3-b]pyridine: The parent compound, which lacks the ethyl acetate group.

Pyrrolopyrazine derivatives: These compounds exhibit similar biological activities but differ in their core structure, containing a pyrazine ring instead of a pyridine ring.

Indole derivatives: These compounds share a similar heterocyclic structure and are known for their antiviral and anticancer properties.

Propiedades

IUPAC Name |

ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNZTQWAUBLDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

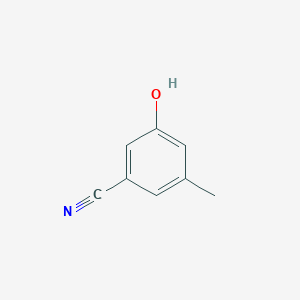

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)